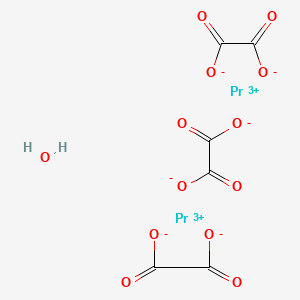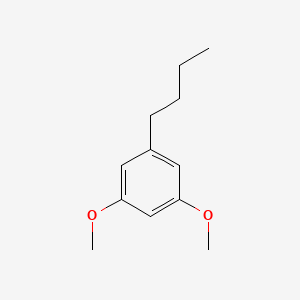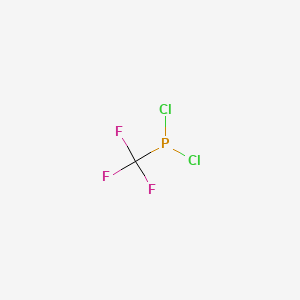
Phosphonous dichloride, (trifluoromethyl)-
Descripción general
Descripción
Phosphonous dichloride, (trifluoromethyl)- is a chemical compound with the formula CCl2F3P . It has a molar mass of 170.8799716 .
Molecular Structure Analysis
The molecular structure of Phosphonous dichloride, (trifluoromethyl)- consists of carbon ©, chlorine (Cl), fluorine (F), and phosphorus (P) atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Physical And Chemical Properties Analysis
Phosphonous dichloride, (trifluoromethyl)- has several critically evaluated thermophysical properties. These include its critical temperature, critical pressure, critical density, and density as a function of temperature .Aplicaciones Científicas De Investigación
Synthesis of Bicyclic Phosphonates
Phosphonous dichloride, when reacted with certain compounds, contributes to the synthesis of unique chemical structures. For instance, 2-ethoxyethenylphosphonic dichloride reacts with resorcinol and its derivatives to form new bicyclic phosphonates with an endocyclic P–C bond, a reaction that showcases the versatile nature of phosphonous dichloride in chemical synthesis (Sadykova et al., 2011).
Trifluoromethylated Oxaphospholenes Production
Phosphonous dichloride is also instrumental in the preparation of α-trifluoromethylallenic phosphonates, which upon iodocyclization, yield trifluoromethylated oxaphospholenes. This process highlights its role in introducing trifluoromethyl groups into various compounds, a feature valuable in medicinal chemistry (Li et al., 2010).
Stabilization of Molecular Assemblies
Phosphonous dichloride derivatives, when used in conjunction with fluorinated polymers, assist in stabilizing phosphonate-derivatized molecular assemblies on oxide electrodes. This application is crucial in catalysis, particularly for water-oxidation catalysis, demonstrating the role of phosphonous dichloride in enhancing the stability of catalytic systems (Eberhart et al., 2017).
Flame Retardancy in Fabrics
Research into the flame retardant properties of triazine-phosphonate derivatives on cotton fabric sheds light on the potential of phosphonous dichloride-related compounds in enhancing fire safety. The compounds show promise in reducing the flammability of fabrics, which is crucial for safety in various industries (Nguyen et al., 2015).
Catalytic Reactions
Phosphonous dichloride plays a pivotal role in catalytic reactions, especially in the synthesis of fluorinated phosphonate derivatives. Its involvement in reactions that introduce chiral centers into these compounds is noteworthy, as it opens pathways for the creation of structurally diverse molecules, a crucial aspect in drug development and material science (Rapp et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
dichloro(trifluoromethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2F3P/c2-7(3)1(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNAMKIPNZQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194939 | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonous dichloride, (trifluoromethyl)- | |
CAS RN |
421-58-9 | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonous dichloride, (trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





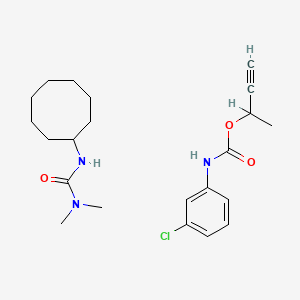

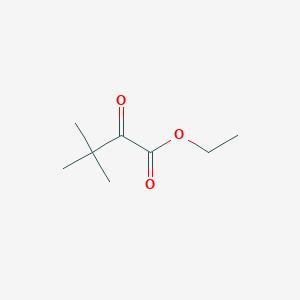
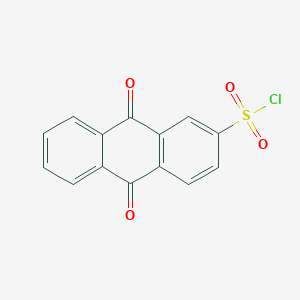

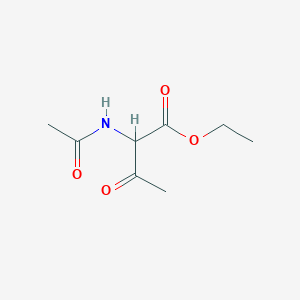
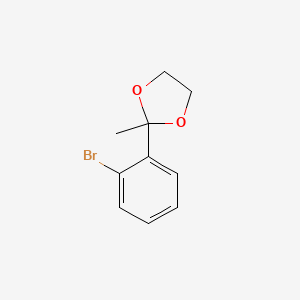

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
